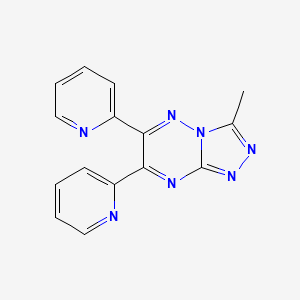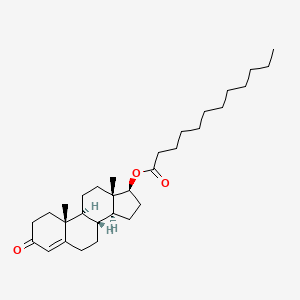
Propiophenone, 3-(4-benzylpiperidino)-4'-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the synthesis of various medicinal compounds. This particular compound is of interest due to its unique structure, which includes a propiophenone backbone, a benzylpiperidine moiety, and a methoxy group, all of which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Propiophenone Backbone: : The synthesis begins with the preparation of the propiophenone backbone. This can be achieved through a Friedel-Crafts acylation reaction, where benzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Methoxy Group: : The next step involves the introduction of the methoxy group at the para position of the benzene ring. This can be accomplished through a nucleophilic aromatic substitution reaction, where the benzene ring is treated with sodium methoxide in methanol.
-
Formation of the Benzylpiperidine Moiety: : The final step involves the formation of the benzylpiperidine moiety. This can be achieved through a reductive amination reaction, where the methoxy-substituted propiophenone is reacted with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups. Common reagents include halides and nucleophiles such as thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride has a wide range of scientific research applications, including:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
-
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
-
Medicine: : Investigated for its potential use in the treatment of neurological disorders, pain management, and as an anesthetic agent. It is also studied for its potential use in drug delivery systems.
-
Industry: : Used in the production of specialty chemicals, including dyes, fragrances, and polymers. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride involves its interaction with various molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, including dopamine and serotonin receptors, leading to modulation of neurotransmitter release and uptake. This interaction can result in various pharmacological effects, including analgesia, sedation, and mood enhancement.
Comparison with Similar Compounds
Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride can be compared with other similar compounds, such as:
-
4-Benzylpiperidine: : Similar in structure but lacks the propiophenone and methoxy groups. It is primarily used as a research chemical and has different pharmacological properties.
-
Propiophenone Derivatives: : Compounds with similar propiophenone backbones but different substituents. These compounds may have varying biological activities and applications.
-
Methoxy-Substituted Compounds: : Compounds with methoxy groups at different positions on the aromatic ring. These compounds may have different chemical reactivity and biological activities.
The uniqueness of Propiophenone, 3-(4-benzylpiperidino)-4’-methoxy-, hydrochloride lies in its combination of the propiophenone backbone, benzylpiperidine moiety, and methoxy group, which together contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88837-83-6 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-25-21-9-7-20(8-10-21)22(24)13-16-23-14-11-19(12-15-23)17-18-5-3-2-4-6-18;/h2-10,19H,11-17H2,1H3;1H |
InChI Key |
BXQBLOWFRCUADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



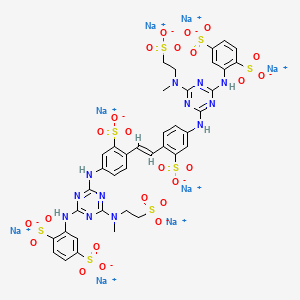

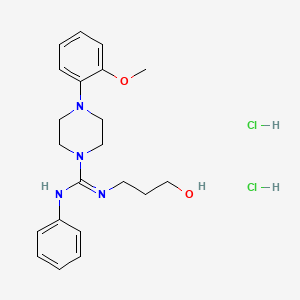
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
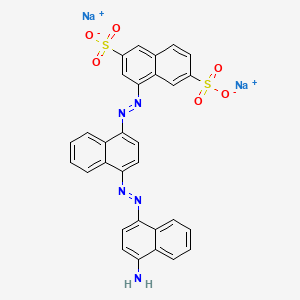
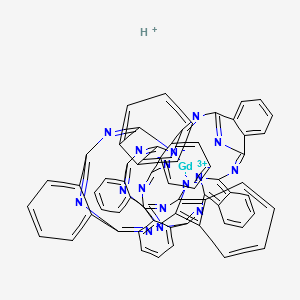
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
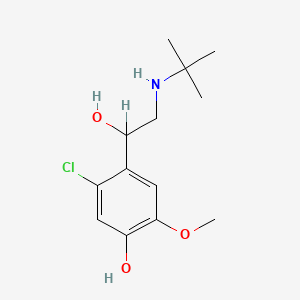


![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
